Oxilofrine hydrochloride
Description
Categorization within Sympathomimetic Chemistry
Oxilofrine hydrochloride is classified as a sympathomimetic agent, meaning it mimics the effects of endogenous agonists of the sympathetic nervous system. evitachem.com Chemically, it is a substituted phenethylamine (B48288) and an amphetamine derivative. wikipedia.org Its structure is closely related to other well-known sympathomimetics; it is the 4-hydroxylated analogue of ephedrine (B3423809) and is also known as 4-hydroxyephedrine. wikipedia.org
The compound's mechanism of action places it in the category of an indirectly acting sympathomimetic. evitachem.comwikipedia.org Rather than binding directly to adrenergic receptors, oxilofrine functions primarily as a norepinephrine (B1679862) releasing agent. wikipedia.org This release of norepinephrine then leads to the indirect activation of both α- and β-adrenergic receptors. evitachem.com This mechanism is responsible for its observed physiological effects, such as positive inotropic action (increasing the force of myocardial contraction). wikipedia.orgncats.io
Structurally, the addition of a hydroxyl group to the 4-position of the benzene (B151609) ring in the ephedrine molecule results in oxilofrine. wikipedia.org This modification makes it more hydrophilic than ephedrine. wikipedia.org
Table 1: Chemical and Physical Properties of Oxilofrine and its Hydrochloride Salt
| Property | Oxilofrine | This compound |
| CAS Number | 365-26-4 wikipedia.org | 942-51-8 nih.gov |
| Molecular Formula | C₁₀H₁₅NO₂ chemsrc.com | C₁₀H₁₆ClNO₂ nih.gov |
| Molar Mass | 181.235 g·mol⁻¹ wikipedia.org | 217.69 g/mol nih.gov |
| IUPAC Name | (1S,2R)-(±)-4-(1-Hydroxy-2-methylamino-propyl)phenol wikipedia.org | 4-[(1R,2S)-1-hydroxy-2-(methylamino)propyl]phenol;hydrochloride nih.gov |
| Synonyms | Methylsynephrine, 4-Hydroxyephedrine evitachem.com | Methylsynephrine hydrochloride |
Historical Trajectory of Chemical Synthesis and Early Investigations
Oxilofrine was first developed in the 1930s. wikipedia.orgsportsintegrityinitiative.com Early research and development positioned it as a cardiac stimulant and an antihypotensive agent for treating low blood pressure. wikipedia.orgncats.io During its history, it was marketed under various trade names, including Carnigen and Suprifen. wikipedia.orgresearchgate.net It was also used in combination with normethadone as a cough suppressant. wikipedia.orgnih.gov
The synthesis of oxilofrine can be achieved through various methods. A common route involves the hydroxylation of ephedrine to create 4-hydroxyephedrine. evitachem.com This intermediate is then reacted with hydrochloric acid to form the more stable hydrochloride salt. evitachem.com Early investigations into its pharmacodynamics classified it as an ephedrine-like agent. wikipedia.org In vitro experiments conducted on rat cardiac tissues demonstrated that oxilofrine promotes the release of noradrenaline (norepinephrine). ncats.io These foundational studies established its primary mechanism as an indirect sympathomimetic. ncats.io Further research led to the development of other sympathomimetic and vasodilator drugs derived from the oxilofrine structure, such as buphenine and isoxsuprine. wikipedia.org
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-[(1R,2S)-1-hydroxy-2-(methylamino)propyl]phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c1-7(11-2)10(13)8-3-5-9(12)6-4-8;/h3-7,10-13H,1-2H3;1H/t7-,10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBZSKCTKKUQSY-YUWZRIFDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)O)O)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC=C(C=C1)O)O)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90273983 | |
| Record name | 4-Hydroxyephedrine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90273983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942-51-8, 7437-54-9 | |
| Record name | Oxilofrine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000942518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxyephedrine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90273983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R*,S*)-4-hydroxy-α-[1-(methylamino)ethyl]benzyl alcohol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.174 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (R*,R*)-(±)-4-hydroxy-α-[1-(methylamino)ethyl]benzyl alcohol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.266 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXILOFRINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3O9694M5EO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Pathways and Molecular Modifications of Oxilofrine Hydrochloride
Established Synthetic Routes to Oxilofrine Hydrochloride
The synthesis of this compound can be achieved through various methods, with one prominent route involving the modification of ephedrine (B3423809). evitachem.com An alternative industrial-scale synthesis begins with phenol. google.com
A key laboratory-scale synthetic route to this compound involves the hydroxylation of an ephedrine precursor. evitachem.com In this process, a hydroxyl group is introduced at the para-position (4-position) of the aromatic ring of ephedrine, yielding 4-hydroxyephedrine. evitachem.com This intermediate, also known as oxilofrine, is structurally the 4-hydroxylated analog of ephedrine. wikipedia.org
The hydroxylation step can be carried out using various hydroxylating agents. For instance, hydrogen peroxide in the presence of a catalytic agent like Fe²⁺ or Cu⁺ can be employed to introduce the hydroxyl group onto the aromatic ring. Following the successful hydroxylation to form 4-hydroxyephedrine, the synthesis is completed by converting the free base into its hydrochloride salt. evitachem.com This is typically achieved by treating the 4-hydroxyephedrine with hydrochloric acid (HCl). evitachem.com
Optimizing the synthesis of this compound is crucial for maximizing both the yield and the purity of the final product. evitachem.com Several factors in the reaction conditions can be fine-tuned to achieve this. These include the careful control of temperature, the selection of appropriate solvents, and the optimization of reaction times. evitachem.com
For the hydroxylation route starting from ephedrine, challenges such as achieving regioselectivity (ensuring the hydroxyl group is added specifically to the desired 4-position) and minimizing side reactions are important considerations. In the subsequent salt formation step, the choice of solvent, such as ethanol, and the purification method, like crystallization, are critical for obtaining high-purity this compound.
Table 1: Overview of a Synthetic Route to this compound
| Step | Reaction | Reagents/Conditions | Product | Key Notes |
|---|---|---|---|---|
| 1 | Hydroxylation | Ephedrine, H₂O₂, catalytic Fe²⁺/Cu⁺ | 4-Hydroxyephedrine | Challenges include regioselectivity and side reactions. |
| 2 | Salt Formation | 4-Hydroxyephedrine, HCl, ethanol | This compound | Purity is optimized through crystallization. |
Chemical Reactivity and Derivative Synthesis of this compound
This compound possesses reactive functional groups, including a phenolic hydroxyl group, a benzylic hydroxyl group, and a secondary amine, which allow for a variety of chemical transformations. evitachem.com These reactions enable the synthesis of various derivatives and analogous forms.
Oxilofrine can undergo oxidation at either the benzylic hydroxyl group or the aromatic ring. The use of a mild oxidizing agent like potassium permanganate (B83412) (KMnO₄) under acidic conditions can selectively oxidize the benzylic alcohol to a ketone, resulting in the formation of 4-hydroxymethcathinone. The use of stronger oxidizing agents has the potential to further oxidize the molecule, possibly leading to the formation of quinone derivatives, although specific product characterization would require analytical techniques like chromatography for validation.
Reduction reactions of oxilofrine can target the ketone intermediate formed during some synthesis routes or the hydroxyl groups in the final molecule. For instance, during synthesis, a ketone intermediate can be reduced to a secondary alcohol using sodium borohydride (B1222165) (NaBH₄). evitachem.com It is also possible to reduce the hydroxyl group itself. Catalytic hydrogenation (H₂/Pd-C) can convert the hydroxyl group to a methylene (B1212753) group, although this is reported to be less common. These reduction reactions lead to the formation of analogous forms of the parent compound.
The hydroxyl and amine groups on the oxilofrine molecule are sites for substitution reactions, allowing for the generation of novel derivatives. evitachem.com The hydroxyl group can react with acyl chlorides, such as acetyl chloride, to form ester derivatives. Similarly, the secondary amine can be a target for various substitution reactions. These reactions provide a pathway to a diverse range of new compounds with potentially different chemical and physical properties.
Table 2: Chemical Reactivity of Oxilofrine
| Reaction Type | Reagent/Condition | Site of Reaction | Product Type |
|---|---|---|---|
| Oxidation | Potassium Permanganate (KMnO₄) | Benzylic hydroxyl group | Ketone (4-hydroxymethcathinone) |
| Reduction | Sodium Borohydride (NaBH₄) | Ketone intermediate (in synthesis) | Secondary alcohol evitachem.com |
| Substitution | Acyl chlorides | Hydroxyl group | Ester derivative |
Stereochemical Aspects and Chiral Influences of this compound
Oxilofrine, also known as 4-hydroxyephedrine or methylsynephrine, is a synthetic sympathomimetic amine that is structurally related to ephedrine. wikipedia.orgthieme-connect.com Its chemical structure includes two chiral centers, which gives rise to four possible stereoisomers. These stereoisomers consist of two pairs of enantiomers with erythro and threo configurations. The commercially available form of this compound is typically a racemic mixture, meaning it contains these isomers in equal proportions. wikipedia.org The specific three-dimensional arrangement of the atoms, or stereochemistry, is a critical determinant of the molecule's biological activity.
Significance of Chiral Centers in Biological Interactions
The presence of two chiral centers at the C1 (bearing the hydroxyl group) and C2 (bearing the methylamino group) positions of the propyl side chain means that the interaction of oxilofrine with biological targets, such as adrenergic receptors and monoamine transporters, is stereospecific. Biological systems are themselves chiral, composed of enantiomerically pure L-amino acids and D-sugars. Consequently, they often exhibit a high degree of stereoselectivity when interacting with chiral molecules.
While direct comparative studies on the biological activity of all four individual oxilofrine stereoisomers are not extensively detailed in publicly available research, the principles of stereospecificity are well-established for phenethylamine (B48288) derivatives. For instance, research on meta-hydroxyephedrine (HED), a positional isomer of oxilofrine, demonstrates the profound impact of stereochemistry on biological action. In studies examining the inhibition of monoamine transporters, the different stereoisomers of HED displayed varied potencies. psu.edunih.govresearchgate.net
Table 1: Research Findings on the Stereospecificity of meta-Hydroxyephedrine (HED) at Monoamine Transporters
| Stereoisomer | Transporter Selectivity | Potency Finding | Implication for PET Imaging |
| (1R,2S)-HED | Most potent at NET | The most potent inhibitor overall at all tested monoamine transporters. nih.gov | Less suitable due to high affinity and less selectivity. psu.edu |
| (1S,2R)-HED | Better overall selectivity for NET compared to DAT and SERT. psu.edu | Less potent than the (1R,2S) isomer. nih.gov | Considered a better candidate due to lower NET/VMAT2 affinity and better selectivity. psu.edunih.gov |
| (1R)-Diastereomers | Generally more potent than (1S)-diastereomers at NET. nih.gov | - | - |
| (1S)-Diastereomers | Generally less potent than (1R)-diastereomers at NET. nih.gov | - | - |
Note: This data pertains to meta-hydroxyephedrine (HED), a positional isomer of oxilofrine (para-hydroxyephedrine), and is presented to illustrate the principle of stereospecific biological interactions in closely related compounds.
Isomeric Relationships with Related Phenethylamine Derivatives
Oxilofrine is part of the broader class of phenethylamine compounds and shares structural and isomeric similarities with several other well-known substances, including ephedrine, pseudoephedrine, and synephrine.
Ephedrine and Pseudoephedrine: Oxilofrine is the 4-hydroxylated analogue of ephedrine. wikipedia.org Ephedrine itself has two chiral centers and exists as four stereoisomers. The two common diastereomers are ephedrine, which has the (1R,2S) and (1S,2R) configurations, and pseudoephedrine, which has the (1R,2R) and (1S,2S) configurations. The relationship between the side-chain carbons in oxilofrine follows this same erythro (ephedrine-like) and threo (pseudoephedrine-like) classification. Therefore, oxilofrine can be considered as both a derivative of ephedrine (specifically, 4-hydroxyephedrine) and pseudoephedrine (4-hydroxypseudoephedrine). wikipedia.org
Synephrine: Synephrine (p-synephrine) is another closely related phenethylamine. The key structural difference is that oxilofrine has an additional methyl group on the alpha-carbon of the side chain. This makes oxilofrine a homologue of synephrine.
Pholedrine: Pholedrine (4-hydroxy-N-methylamphetamine) is also structurally similar, but it lacks the beta-hydroxyl group that is present on the side chain of oxilofrine. wikipedia.org
Table 2: Comparison of Oxilofrine with Related Phenethylamine Derivatives
| Compound | Structural Relationship to Oxilofrine | Key Structural Difference |
| Oxilofrine | Reference Compound | 4-hydroxy, β-hydroxy, N-methyl, α-methyl |
| Ephedrine | Non-hydroxylated parent compound | Lacks the hydroxyl group at the 4-position of the phenyl ring. wikipedia.org |
| Synephrine | Homologue | Lacks the methyl group at the α-position of the ethylamine (B1201723) side chain. |
| Pholedrine | Related amphetamine derivative | Lacks the hydroxyl group at the β-position of the ethylamine side chain. wikipedia.org |
| meta-Hydroxyephedrine | Positional Isomer | The hydroxyl group is at the 3-position (meta) of the phenyl ring instead of the 4-position (para). nih.gov |
Molecular Pharmacology and Signal Transduction Mechanisms of Oxilofrine Hydrochloride Pre Clinical/theoretical Focus
Adrenergic Receptor Engagement and Selectivity
Indirect Adrenergic Stimulation via Norepinephrine (B1679862) Release Mechanisms
Furthermore, studies have shown that oxilofrine is an effective inhibitor of norepinephrine storage in the heart. nih.gov This inhibition of storage, coupled with the release of newly synthesized norepinephrine, leads to an increase in the concentration of this neurotransmitter in the synaptic cleft, thereby enhancing its availability to postsynaptic receptors. nih.gov The sympathomimetic agent is taken up and stored in cardiac tissue through a saturable mechanism, similar to norepinephrine itself. nih.gov Its affinity for the storage vesicles that contain norepinephrine has been confirmed through in vivo tissue distribution studies. nih.gov
Agonism at Alpha-Adrenergic Receptors (e.g., α1-Adrenergic Receptor)
In addition to its indirect sympathomimetic actions, oxilofrine also exhibits direct agonist activity at alpha-adrenergic receptors, particularly the α1-adrenergic receptor subtype. nih.govdoi.orgpsychiatrictimes.com Activation of α1-adrenergic receptors on vascular smooth muscle leads to vasoconstriction. nih.gov This mechanism is believed to contribute to its therapeutic effects. The stimulation of α1-adrenergic receptors results in the activation of phospholipase C, which in turn leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). This signaling cascade ultimately increases intracellular calcium levels, causing smooth muscle contraction.
Agonism at Beta-Adrenergic Receptors (e.g., β1-Adrenergic Receptor)
Oxilofrine also demonstrates agonist activity at beta-adrenergic receptors. nih.gov This interaction contributes to its positive inotropic effects, meaning it increases the force of myocardial contraction. nih.gov While the specific subtype selectivity is not extensively detailed in all literature, the cardiac stimulatory effects are consistent with agonism at β1-adrenergic receptors, which are predominantly located in the heart. Activation of β1-adrenergic receptors leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic adenosine monophosphate (cAMP), and subsequent activation of protein kinase A. This pathway enhances calcium influx into cardiac muscle cells, leading to increased contractility. Interestingly, a related compound, oxyfedrine, has been shown to exert a dual action on beta-adrenergic receptors, consistent with partial agonistic activity. salilab.org This suggests a complex interaction that can modulate the effects of other beta-agonists. salilab.org
Presynaptic Adrenergic Mechanisms and Their Modulatory Role
The presynaptic actions of oxilofrine are a significant aspect of its pharmacology. nih.gov As an indirectly acting sympathomimetic, it is taken up into presynaptic nerve terminals and stored in vesicles alongside norepinephrine. nih.gov Stimulation of these nerves results in the release of oxilofrine itself, which can then act on postsynaptic receptors. nih.gov This indicates that oxilofrine can act as a "false neurotransmitter."
Interactions with Non-Adrenergic Receptor Systems
While the primary pharmacological actions of oxilofrine are mediated through the adrenergic system, there is theoretical speculation about its engagement with other receptor systems.
Postulated Sigma-1 Receptor Agonism
It has been postulated that oxilofrine may act as a sigma-1 receptor agonist. nih.gov This hypothesis is based on the structural similarities between oxilofrine and other known sigma-1 receptor agonists, such as dextromethorphan and methamphetamine. nih.gov The sigma-1 receptor is a unique intracellular chaperone protein involved in various cellular functions, and its activation has been linked to neuroprotective and cognitive-enhancing effects. However, this proposed interaction is currently theoretical and awaits confirmation from direct preclinical binding and functional studies.
Concepts of Ligand-Directed Signaling Bias and Receptor Activation
Ligand-directed signaling, or biased agonism, is a pharmacological concept where a ligand binding to a G protein-coupled receptor (GPCR) preferentially activates one of several downstream signaling pathways over others. nih.govnih.gov This challenges the traditional view that a receptor agonist will activate all of its associated pathways equally. The specific conformation the receptor adopts upon binding a particular ligand determines which intracellular signaling partners, such as different G proteins or β-arrestins, are recruited and activated. nih.govmdpi.com This selective modulation allows for the dissociation of a drug's therapeutic effects from its undesirable side effects. nih.gov
While direct studies on oxilofrine-induced signaling bias are not extensively detailed in the provided preclinical literature, the concept can be theoretically applied to its mechanism of action at adrenergic receptors. As a sympathomimetic amine, oxilofrine interacts with various adrenergic receptor subtypes (e.g., α1, β1). It is plausible that oxilofrine, by binding to these receptors, stabilizes unique receptor conformations that preferentially couple to specific G protein subtypes (e.g., Gq for α1 receptors, Gs for β1 receptors). This biased activation could theoretically explain the compound's distinct pharmacological profile, such as its potent inotropic effects versus other systemic effects. The structural features of oxilofrine likely govern its interaction with specific amino acid residues within the receptor's binding pocket, thereby dictating the specific signaling cascade that is initiated. nih.gov
Intracellular and Subcellular Mechanistic Insights
Modulation of Norepinephrine Storage and Reuptake Processes
Preclinical in vitro and in vivo studies have demonstrated that oxilofrine hydrochloride significantly influences the dynamics of norepinephrine at the neuronal level. A primary mechanism is its action as a potent inhibitor of norepinephrine storage in cardiac tissues. nih.govnih.gov Investigations in isolated rat hearts revealed that oxilofrine effectively blocks the storage of norepinephrine, with a reported inhibitory dose (DI) of 1.5 x 10(-6) mol/l. nih.gov
Simultaneously, oxilofrine acts as a norepinephrine-releasing agent. nih.govnih.gov It triggers the release of the neurotransmitter from its storage vesicles within sympathetic nerve endings. nih.gov Notably, this process preferentially affects newly synthesized norepinephrine in both the heart and the spleen. nih.gov This dual action—inhibiting storage and promoting release—leads to an increased concentration of norepinephrine in the synaptic cleft, thereby enhancing the stimulation of postsynaptic receptors. nih.gov Furthermore, this activity is linked to an acceleration of norepinephrine biosynthesis, accompanied by an increase in the enzymatic activity of tyrosine hydroxylase and dopamine-beta-hydroxylase. nih.gov The affinity of oxilofrine for norepinephrine storage vesicles has been confirmed in subcellular distribution studies in tissues such as the iris, vas deferens, and spleen. nih.gov
Table 1: Preclinical Effects of Oxilofrine on Norepinephrine Dynamics
| Mechanism | Observed Effect | Model System | Reference |
|---|---|---|---|
| Norepinephrine Storage | Potent inhibition of storage in the heart. | Isolated Rat Heart | nih.gov |
| Norepinephrine Release | Releases norepinephrine from storage compartments, preferably newly synthesized. | Isolated Rat Heart and Spleen | nih.gov |
| Norepinephrine Biosynthesis | Acceleration of biosynthesis and increased activity of tyrosine hydroxylase and dopamine-beta-hydroxylase. | In vivo (unspecified) | nih.gov |
| Subcellular Affinity | Demonstrates affinity for storage vesicles containing norepinephrine. | Rat Iris, Vas Deferens, Spleen | nih.gov |
Impact on Sympathetic Nervous System Activity in Isolated Tissue and Animal Models
Oxilofrine exerts a significant stimulatory effect on the sympathetic nervous system, as demonstrated in various preclinical models. nih.gov Its pharmacological actions are largely attributable to its presynaptic mechanisms that enhance adrenergic transmission. nih.gov In isolated rat hearts and spleen sections, oxilofrine's ability to inhibit norepinephrine storage and promote its release directly enhances the activity of the sympathetic nervous system. nih.gov
Theoretical Pharmacological Phenotypes in Pre-clinical Models
Myocardial Contractility Enhancement (Positive Inotropic Effects)
Oxilofrine demonstrates significant positive inotropic effects, meaning it increases the force of myocardial contraction. medkoo.com This cardiac stimulatory action is a key feature of its pharmacological profile, similar to that of ephedrine (B3423809). medkoo.com Preclinical evidence suggests this effect is predominantly mediated through its action as a beta-1 adrenergic receptor agonist. medkoo.com
In one study, the administration of oxilofrine resulted in a marked enhancement of cardiac performance, indicated by a 20.9% increase in the extent of left ventricular fractional shortening and a 29.5% increase in its velocity. researchgate.net This positive inotropic effect was observed to be long-lasting and, importantly, was not accompanied by significant changes in heart rate (chronotropic effects). researchgate.net A direct and strong positive correlation (r = 0.981) was established between the plasma concentrations of oxilofrine and the increase in the fractional shortening of the left ventricular diameter, further substantiating its role in enhancing myocardial contractility. researchgate.net
Table 2: Preclinical Inotropic Effects of Oxilofrine
| Parameter | Effect | Finding | Reference |
|---|---|---|---|
| Mechanism of Action | Receptor Agonism | Acts predominantly as a beta-1 agonist. | medkoo.com |
| Left Ventricular Fractional Shortening | Enhancement | Increased by 20.9%. | researchgate.net |
| Velocity of Left Ventricular Fractional Shortening | Enhancement | Increased by 29.5%. | researchgate.net |
| Chronotropic Effect | Heart Rate | Not significantly accompanied by chronotropic effects. | researchgate.net |
Vascular Tone Regulation (Vasoconstrictive Actions)
In addition to its cardiac effects, oxilofrine influences vascular tone, primarily through vasoconstriction. researchgate.netnih.gov This action is attributed to its stimulation of α1-adrenergic receptors located on vascular smooth muscle. nih.gov Activation of these receptors leads to a cascade of intracellular events that result in smooth muscle contraction and a narrowing of the blood vessels.
Respiratory System Interactions Based on Adrenergic Agonism
This compound, a sympathomimetic amine, exerts its pharmacological effects in the respiratory system primarily through its interaction with adrenergic receptors. Its actions are consistent with those of an adrenergic agonist, involving both direct and indirect mechanisms to modulate physiological responses in the airways. Pre-clinical and theoretical models suggest that its primary respiratory effects are centered on vasoconstriction of the airway mucosa and a potential influence on the cough reflex, stemming from its interaction with α-adrenergic receptors.
Alpha-Adrenergic Receptor-Mediated Effects
The most pronounced interaction of this compound within the respiratory tract appears to be mediated by α-adrenergic receptors.
Vasoconstriction of Airway Mucosa: this compound is thought to stimulate α1-adrenergic receptors located on the vascular smooth muscle of the blood vessels supplying the nasal and bronchial mucosa. Activation of these receptors typically initiates a signaling cascade involving the Gq protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). The increase in intracellular IP3 triggers the release of calcium from the sarcoplasmic reticulum, leading to smooth muscle contraction and subsequent vasoconstriction. This reduction in blood flow to the mucosal tissue can decrease capillary hydrostatic pressure, leading to reduced fluid exudation, less swelling of the mucosa, and a decrease in mucus secretion. This mechanism is the theoretical basis for its use as a nasal decongestant.
Modulation of the Cough Reflex: Preclinical studies in animal models have demonstrated that α2-adrenergic receptor agonists can exert a potent inhibitory effect on the central mechanisms that generate the cough motor pattern. The activation of α2-adrenergic receptors in key areas of the brainstem, such as the nucleus tractus solitarius (NTS), is believed to suppress the cough reflex. Given that this compound possesses α-adrenergic agonist properties, it is plausible that it may, in part, exert antitussive effects through this central neuromodulatory pathway.
Beta-Adrenergic Receptor-Mediated Effects (Theoretical)
While this compound's primary respiratory actions are linked to α-adrenergic agonism, its capacity to release norepinephrine means it will also indirectly stimulate β-adrenergic receptors.
Bronchial Smooth Muscle Relaxation: β2-adrenergic receptors are densely expressed on airway smooth muscle cells. Their stimulation activates the Gs protein, which in turn stimulates adenylyl cyclase to increase the production of cyclic adenosine monophosphate (cAMP). Elevated intracellular cAMP levels lead to the activation of protein kinase A (PKA), which phosphorylates several target proteins, resulting in the sequestration of intracellular calcium, decreased myosin light-chain kinase activity, and ultimately, relaxation of the bronchial smooth muscle. While direct preclinical studies on this compound's effect on bronchial smooth muscle are lacking, its indirect sympathomimetic action would theoretically contribute to bronchodilation.
Mucociliary Clearance: Stimulation of β2-adrenergic receptors on airway epithelial cells is known to increase ciliary beat frequency and stimulate ion and water transport, which can enhance mucociliary clearance. Therefore, the indirect β-adrenergic stimulation by this compound could theoretically improve the clearance of respiratory secretions.
Summary of Preclinical/Theoretical Interactions
The following table summarizes the theoretical and preclinical findings regarding the interaction of this compound with the respiratory system based on its adrenergic agonist properties.
| Respiratory Component | Adrenergic Receptor Subtype (Likely Target) | Proposed Signal Transduction Pathway | Physiological Outcome |
|---|---|---|---|
| Airway Mucosal Vasculature | α1-Adrenergic Receptor | Gq → PLC activation → ↑IP3 & DAG → ↑Intracellular Ca²⁺ | Vasoconstriction, reduced mucosal edema, and decreased mucus secretion |
| Central Cough Control Centers (e.g., NTS) | α2-Adrenergic Receptor | Gi → ↓Adenylyl Cyclase → ↓cAMP | Inhibition of the cough reflex |
| Bronchial Smooth Muscle | β2-Adrenergic Receptor (Indirect Stimulation) | Gs → ↑Adenylyl Cyclase → ↑cAMP → PKA activation | Relaxation of airway smooth muscle (Bronchodilation) |
| Airway Epithelium | β2-Adrenergic Receptor (Indirect Stimulation) | Gs → ↑Adenylyl Cyclase → ↑cAMP → PKA activation | Increased ciliary beat frequency and enhanced mucociliary clearance |
Advanced Analytical Methodologies for Oxilofrine Hydrochloride in Research Applications
Chromatography-Mass Spectrometry Integration
The coupling of chromatographic separation techniques with mass spectrometry detection has become the gold standard for the analysis of compounds like oxilofrine hydrochloride. This combination leverages the separation power of chromatography with the definitive identification capabilities of mass spectrometry.
Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QToF-MS) for Identification and Quantification
UHPLC-QToF-MS stands as a powerful tool for both the identification and quantification of oxilofrine. The ultra-high performance liquid chromatography component provides rapid and highly efficient separation of oxilofrine from complex sample matrices. The quadrupole time-of-flight mass spectrometer then allows for high-resolution mass analysis, enabling the confirmation of the compound's elemental composition with a high degree of accuracy.
A validated UHPLC-QToF-MS method has been successfully employed to determine the presence and quantity of oxilofrine in dietary supplements. This methodology typically utilizes a reversed-phase column for separation, with a mobile phase consisting of a water and acetonitrile gradient. The detection of the [M+H]+ ion serves as a key identifier for oxilofrine. This method has been validated for several parameters, including linearity, accuracy, repeatability, and stability, with limits of detection reported to be in the range of 0.001 to 0.5 µg/mL researchgate.net.
Table 1: UHPLC-QToF-MS Method Parameters for Oxilofrine Analysis
| Parameter | Details |
|---|---|
| Chromatography | Ultra-High Performance Liquid Chromatography (UHPLC) |
| Column | Reversed Phase (e.g., C18) |
| Mobile Phase | Water/Acetonitrile Gradient |
| Detection | Quadrupole Time-of-Flight Mass Spectrometry (QToF-MS) |
| Ion Detected | [M+H]+ |
| Application | Identification and Quantification in Dietary Supplements |
High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection
For the determination of oxilofrine in biological fluids such as human plasma and urine, High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection offers excellent sensitivity and selectivity. This method involves the separation of oxilofrine from biological components on a reversed-phase C18 column, often as an ion pair with an agent like heptanesulfonic acid to improve retention and peak shape nih.gov.
The electrochemical detector, specifically in the amperometric mode, is highly sensitive to the phenolic group of the oxilofrine molecule. By setting the electrode potential at an optimal voltage, selective oxidation of oxilofrine can be measured as a current, which is proportional to its concentration. A potential of 0.95 V versus an Ag/AgCl reference electrode has been shown to be effective nih.gov. This method has demonstrated a detection limit of 1 ng/mL in plasma and 12.5 ng/mL in urine, making it suitable for pharmacokinetic studies nih.gov.
Table 2: HPLC with Electrochemical Detection Parameters for Oxilofrine in Biological Fluids
| Parameter | Details |
|---|---|
| Sample Matrices | Human Plasma, Urine |
| Separation Technique | Reversed-Phase HPLC |
| Column | C18 |
| Detection Method | Electrochemical (Amperometric) |
| Electrode Potential | 0.95 V vs. Ag/AgCl |
| Detection Limit (Plasma) | 1 ng/mL |
| Detection Limit (Urine) | 12.5 ng/mL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Detection in Biological Matrices
Gas Chromatography-Mass Spectrometry (GC-MS) is another robust technique for the analysis of oxilofrine in biological samples. Due to the low volatility of oxilofrine, a crucial step in GC-MS analysis is derivatization. This chemical modification converts the polar functional groups of the molecule into less polar and more volatile derivatives, making them amenable to gas chromatography. For oxilofrine, derivatization is typically performed to create per-trimethylsilyl (TMS) derivatives wada-ama.org.
The derivatized sample is then injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides mass spectra that can be used for definitive identification. The GC-MS method has shown good concordance with HPLC methods for the analysis of oxilofrine in both plasma and urine nih.gov. This technique is particularly important in anti-doping analysis to ensure the proper chromatographic separation and identification of oxilofrine from structurally similar compounds wada-ama.org.
Hydrophilic Interaction Liquid Chromatography with Tandem Mass Spectrometry (HILIC-MS/MS)
For the simultaneous detection and quantification of polar compounds like oxilofrine and its related substances, Hydrophilic Interaction Liquid Chromatography with Tandem Mass Spectrometry (HILIC-MS/MS) has proven to be a highly effective technique. HILIC is a variation of normal-phase liquid chromatography that uses a hydrophilic stationary phase with a partially aqueous mobile phase, making it well-suited for the retention and separation of polar analytes that are poorly retained in reversed-phase chromatography.
A sensitive and specific HILIC-MS/MS method has been developed and validated for the simultaneous analysis of etilefrine (B194583) and oxilofrine in equine blood plasma and urine. This method demonstrates good precision and accuracy.
Table 3: HILIC-MS/MS Detection and Quantification Limits for Oxilofrine
| Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
|---|---|---|
| Equine Plasma | 0.03 ng/mL | 0.1 ng/mL |
| Equine Urine | 0.3 ng/mL | 1 ng/mL |
Other Advanced Detection Techniques
Beyond mass spectrometry, other detection methods can be employed to enhance the sensitivity and selectivity of oxilofrine analysis.
Fluorescence-Based Detection Methods for Enhanced Sensitivity
While less commonly documented for this compound specifically, fluorescence-based detection methods hold significant potential for enhancing analytical sensitivity. Many phenolic compounds, a class to which oxilofrine belongs, exhibit native fluorescence. This intrinsic property can be exploited for detection.
Research on other structurally similar adrenergic agonists, such as isoxsuprine hydrochloride, ritodrine hydrochloride, and etilefrine hydrochloride, has demonstrated the utility of spectrofluorimetry. A sensitive and rapid method was developed based on the micellar enhancement of the native fluorescence of these drugs using sodium dodecyl sulfate (SDS) nih.gov. The fluorescence intensity of these compounds was measured at an emission wavelength of 305 nm after excitation at 278 nm nih.gov. This approach yielded low quantification limits, in the range of 0.118 to 0.132 µg/mL nih.gov.
Given the structural similarities, it is plausible that a similar fluorescence-based method could be developed for this compound, offering a sensitive and cost-effective alternative to mass spectrometry-based techniques for certain research applications. The development of such a method would involve the characterization of oxilofrine's native fluorescence and the optimization of conditions, potentially including the use of fluorescence-enhancing agents, to achieve the desired sensitivity.
Sample Preparation and Derivatization Strategies for Bioanalytical Research
The accurate detection and quantification of this compound in biological matrices present considerable challenges due to its polar nature and the complexity of the samples. Effective sample preparation is a critical prerequisite to remove interfering substances, concentrate the analyte, and prepare it for instrumental analysis.
Solid Phase Extraction Protocols for Matrix Clean-up
Solid Phase Extraction (SPE) is a widely adopted technique for the clean-up and concentration of analytes from complex biological fluids like plasma and urine, offering significant advantages over traditional liquid-liquid extraction (LLE) in terms of efficiency, selectivity, and potential for automation. scispace.com For polar compounds like oxilofrine, specific SPE protocols are employed to isolate the analyte from endogenous matrix components.
One effective method involves the use of weak acid cation exchange columns. nih.gov This strategy leverages the chemical properties of oxilofrine, which contains a secondary amine group that is protonated at physiological pH, allowing it to bind to the negatively charged sorbent of the cation exchange column. The clean-up process typically follows these steps:
Conditioning: The SPE cartridge is first conditioned with a solvent like methanol, followed by water and then a buffer to activate the sorbent.
Loading: The pre-treated biological sample (e.g., urine, plasma) is loaded onto the cartridge. Oxilofrine and other cationic species are retained on the sorbent, while neutral and anionic interferences are washed away.
Washing: The cartridge is washed with a series of solvents to remove weakly bound impurities without dislodging the analyte of interest.
Elution: A final elution step using a solvent mixture, often containing a base like ammonia in an organic solvent, neutralizes the charge on the oxilofrine molecule, releasing it from the sorbent for collection and subsequent analysis.
This multi-step process ensures a cleaner extract, which minimizes matrix effects and enhances the sensitivity and reliability of chromatographic analyses. scispace.com
Synthesis and Analysis of Sulfoconjugates for Metabolite Detection
In biological systems, oxilofrine undergoes phase II metabolism, where it is often conjugated with sulfate to form sulfoconjugates. These metabolites are more water-soluble and are readily excreted in urine. In equine urine, for instance, related compounds are found to be highly conjugated, whereas they exist primarily in their free form in plasma. nih.govsigmaaldrich.com To accurately quantify the total amount of oxilofrine exposure, it is essential to account for these conjugated metabolites.
The analytical approach for detecting these sulfoconjugates involves an enzymatic hydrolysis step prior to extraction and analysis. nih.govsigmaaldrich.com This procedure cleaves the sulfate group from the parent molecule, converting the metabolite back into free oxilofrine.
Enzymatic Hydrolysis: The biological sample, typically urine, is incubated with an enzyme mixture containing β-glucuronidase (often from Helix pomatia), which also has sulfatase activity. sigmaaldrich.com This incubation breaks the bond between oxilofrine and the sulfate moiety.
Extraction: Following hydrolysis, the sample is subjected to a clean-up procedure, such as the Solid Phase Extraction protocol described previously, to isolate the now-liberated free oxilofrine.
Analysis: The final extract is then analyzed using chromatographic methods. By comparing the concentration of oxilofrine in samples with and without the hydrolysis step, researchers can determine the extent of conjugation and gain a more complete picture of the drug's metabolic profile.
Derivatization for Enhanced Chromatographic Behavior and Detectability
Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. jfda-online.comresearchgate.net For Gas Chromatography-Mass Spectrometry (GC-MS), analytes must be volatile and thermally stable. Oxilofrine, with its polar hydroxyl and secondary amine functional groups, exhibits poor chromatographic behavior in typical GC systems due to its low volatility and tendency to adsorb to active sites in the column. researchgate.net
To overcome these limitations, derivatization is often a mandatory step. jfda-online.com A common strategy is silylation, which replaces the active hydrogen atoms in the hydroxyl and amine groups with a non-polar trimethylsilyl (TMS) group.
Reaction: The sample extract is treated with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
Product: The resulting per-trimethylsilyl (TMS) derivative of oxilofrine is significantly more volatile and less polar than the parent compound. wada-ama.orgwada-ama.org
Benefits: This modification leads to improved peak shape, reduced tailing, and enhanced thermal stability, allowing for successful separation and detection by GC-MS. researchgate.net This is particularly important for distinguishing oxilofrine from structurally similar compounds, such as hydroxy-pseudoephedrine, which can co-elute and share identical fragmentation patterns in some liquid chromatography systems. wada-ama.orgwada-ama.org
Method Validation and Reference Standard Utilization in Analytical Research
The development of robust and reliable analytical methods is paramount in research to ensure that results are accurate, precise, and reproducible. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. researchgate.netnih.gov For oxilofrine analysis, this involves a comprehensive evaluation of several performance characteristics.
A validated ultra-high performance liquid chromatography-quadrupole time of flight-mass spectrometry (UHPLC-QToF-MS) method, for example, would be assessed for the following parameters: researchgate.netnih.gov
| Validation Parameter | Description |
| Linearity | The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. A calibration curve is typically prepared with multiple concentration levels. truthinadvertising.org |
| Accuracy | The closeness of the test results obtained by the method to the true value. It is often determined by analyzing samples with known concentrations of the analyte. |
| Precision (Repeatability) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Specificity/Selectivity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. |
| Stability | The chemical stability of the analyte in the biological matrix under specific storage and processing conditions. |
The use of certified reference standards is fundamental to every aspect of method validation and routine sample analysis. lgcstandards.com A reference standard is a highly purified compound that is used as a measurement benchmark. researchgate.netnih.gov In the analysis of oxilofrine, reference standards serve several critical functions:
Identity Confirmation: The chromatographic retention time and mass spectrum of a peak in a sample are compared to those of the reference standard to confirm the presence of oxilofrine. researchgate.netnih.gov
Accurate Quantification: Reference standards are used to prepare stock solutions for creating calibration curves, which are essential for converting the instrumental response into a concentration value. truthinadvertising.org
Quality Control: Certified reference materials, often produced in accordance with international standards like ISO 17034, ensure the traceability and reliability of analytical data, providing confidence in the reported results. lgcstandards.com
Research Paradigms and Investigative Utility of Oxilofrine Hydrochloride
Application as a Reference Standard in Analytical Chemistry Research
Oxilofrine hydrochloride is frequently utilized as a reference standard in the development and validation of analytical methods designed to detect and quantify its presence in various matrices. Its purity and well-characterized properties are essential for ensuring the accuracy and reliability of analytical techniques.
In the field of anti-doping science and toxicology, reference standards are critical. For instance, methods such as high-performance liquid chromatography (HPLC) with electrochemical detection have been developed for the determination of oxilofrine in human plasma and urine. nih.gov In such methodologies, a stock solution of a certified oxilofrine reference standard is prepared to create calibration curves, which are essential for quantifying the amount of the substance in biological samples. truthinadvertising.org The use of a reference standard allows for the confirmation of the compound's identity by comparing its chromatographic retention time and mass spectrum with that of the standard. truthinadvertising.org
Analytical methods where this compound serves as a reference standard include:
High-Performance Liquid Chromatography (HPLC): Used for the separation and quantification of oxilofrine in biological fluids like plasma and urine. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): A confirmatory method that provides high specificity for the identification of oxilofrine. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive method for detecting oxilofrine and its metabolites in urine. dshs-koeln.de
Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS): Employed for the identification and quantification of oxilofrine in dietary supplements. researchgate.netnih.gov
The table below summarizes key parameters from an HPLC method developed for the detection of oxilofrine, illustrating its application as a reference standard.
| Parameter | Plasma | Urine |
| Sample Volume | 1.0 ml | 0.02 ml |
| Detection Limit (S/N ratio of 2.0) | 1 ng/ml | 12.5 ng/ml |
| Correlation with GC-MS (r) | 0.996 | 0.994 |
| Data derived from a study on the detection of oxilofrine by HPLC with electrochemical detection. nih.gov |
Utility in Studying Adrenergic Receptor Dynamics and Sympathomimetic Effects
Oxilofrine is classified as an indirectly acting sympathomimetic agent, making it a useful pharmacological tool for investigating the function of the sympathetic nervous system and adrenergic receptors. wikipedia.org Its mechanism of action involves the release of norepinephrine (B1679862) from storage vesicles in nerve endings, which then activates postsynaptic α- and β-adrenergic receptors. wikipedia.orgnih.govnih.gov
Research utilizing oxilofrine has provided insights into catecholamine metabolism and regulation. In vitro studies using isolated rat hearts and spleen sections have demonstrated that oxilofrine is a potent inhibitor of noradrenaline storage. nih.gov Concurrently, it stimulates the release of newly synthesized noradrenaline. nih.gov This dual action leads to an increase in the concentration of the neurotransmitter at the postsynaptic receptors. nih.gov
Furthermore, investigations have shown that oxilofrine can enhance the biosynthesis of noradrenaline by increasing the activity of key enzymes, tyrosine hydroxylase and dopamine-beta-hydroxylase. nih.gov Studies have also confirmed the affinity of oxilofrine for the storage vesicles containing noradrenaline in tissues such as the iris, vas deferens, and spleen. nih.gov The ability to be released upon nerve stimulation further underscores its utility in studying presynaptic adrenergic mechanisms. nih.gov
Key findings from studies on the sympathomimetic effects of oxilofrine include:
Acts as a norepinephrine releasing agent. wikipedia.org
Inhibits noradrenaline storage in the heart. nih.gov
Accelerates noradrenaline biosynthesis by increasing the activity of tyrosine hydroxylase and dopamine-beta-hydroxylase. nih.gov
Shows affinity for noradrenaline storage vesicles. nih.gov
Role in Comparative Pharmacology Studies of Phenethylamine (B48288) Derivatives
Oxilofrine belongs to the phenethylamine class of compounds, which includes a wide range of endogenous neurotransmitters and synthetic drugs. nih.gov Due to its structural similarity to other phenethylamines like ephedrine (B3423809) (oxilofrine is also known as 4-hydroxyephedrine), it is often included in comparative pharmacology studies to understand structure-activity relationships (SAR). wikipedia.org
These studies aim to elucidate how small changes in the chemical structure of phenethylamine derivatives affect their pharmacological properties, such as their affinity for different receptors and their functional activity. For example, HPLC methods developed for oxilofrine can be adapted to determine related sympathomimetic drugs like etilefrine (B194583), norefenefrine, and octopamine (B1677172) with minor modifications to the mobile phase, facilitating comparative pharmacokinetic studies. nih.gov
SAR studies within the phenethylamine class are crucial for understanding the molecular determinants of their interaction with targets like the serotonin (B10506) 5-HT2A receptor or the dopamine (B1211576) transporter. koreascience.krnih.govnih.gov By comparing the effects of a series of related compounds, including oxilofrine, researchers can identify key structural features responsible for their biological activity. For instance, studies have shown that substitutions on the phenyl ring and the ethylamine (B1201723) backbone of phenethylamines can significantly alter their receptor binding affinity and functional effects. nih.govnih.govkoreascience.kr
Exploration in Drug Discovery and Development of Related Compounds
The chemical scaffold of oxilofrine has served as a starting point in the development of other pharmacologically active compounds. Historically, several sympathomimetic and vasodilator agents were developed as chemical derivatives of oxilofrine. wikipedia.org Notable examples include the β2-adrenergic receptor agonists buphenine and isoxsuprine. wikipedia.org
The exploration of phenethylamine derivatives, a class to which oxilofrine belongs, is an active area of medicinal chemistry. nih.gov The 2-phenethylamine motif is a common feature in many bioactive compounds and is considered a privileged scaffold in drug design. nih.gov By modifying the structure of compounds like oxilofrine, medicinal chemists can aim to develop new molecules with improved potency, selectivity, and pharmacokinetic properties for various therapeutic targets. The synthesis of analogs and derivatives allows for the systematic investigation of how structural modifications influence biological activity, a fundamental aspect of the drug discovery process. nih.gov
Ethical and Regulatory Considerations in Research on Oxilofrine Hydrochloride
Research Implications of Unapproved Regulatory Status in Specific Regions
The unapproved regulatory status of oxilofrine hydrochloride in regions such as the United States has significant implications for the direction and scope of scientific research. Oxilofrine has never been approved for use as a prescription drug or a dietary supplement in the USA researchgate.nettruthinadvertising.orgnih.gov. This non-approved status fundamentally restricts clinical research involving human subjects, as obtaining approval from institutional review boards and regulatory bodies like the Food and Drug Administration (FDA) for trials with an unapproved substance is exceptionally challenging.
Consequently, research in these regions has pivoted away from therapeutic applications and towards areas of public health concern. A primary focus has been on the detection of oxilofrine as an undeclared and illegal ingredient in dietary supplements, particularly those marketed for weight loss and athletic performance enhancement researchgate.nettruthinadvertising.orgnih.govnsf.orgusp.org. This shift is driven by the health risks associated with consuming a pharmacologically active substance without medical supervision and the need to protect consumers from adulterated products researchgate.netnih.govnsf.orgnih.gov.
Furthermore, oxilofrine is included on the World Anti-Doping Agency's (WADA) list of prohibited substances, which bans its use in competition researchgate.net. This has spurred research into developing sensitive and robust analytical methods for its detection in athletes. The primary research implication is a focus on forensic and analytical chemistry rather than clinical pharmacology. Studies concentrate on identifying oxilofrine in supplements and biological samples, quantifying its dosage, and understanding its prevalence as a contaminant researchgate.nettruthinadvertising.orgnih.gov. The unapproved status, therefore, frames oxilofrine not as a potential therapeutic agent, but as a public health threat and a challenge for anti-doping authorities.
Ethical Frameworks for Pre-clinical Research Involving Animal Models
Pre-clinical research on substances like this compound that involves animal models is governed by established ethical frameworks designed to ensure humane treatment and scientific validity. A central tenet of this framework is the principle of the "Three Rs": Replacement, Reduction, and Refinement nih.govdergipark.org.tr.
Replacement: Researchers are ethically obligated to use non-animal methods whenever possible. For a compound like oxilofrine, this could involve in-vitro studies using cell cultures to investigate mechanisms of action or computer modeling to predict pharmacological effects before animal testing is even considered srce.hr.
Reduction: This principle requires researchers to design experiments that use the minimum number of animals necessary to obtain scientifically valid data nih.govdergipark.org.tr. This involves careful statistical planning to ensure that studies are sufficiently powered without being wasteful of animal life.
Refinement: Refinement involves modifying experimental procedures to minimize any potential pain, suffering, or distress to the animals nih.govdergipark.org.trforskningsetikk.no. For research on a stimulant like oxilofrine, this would include using appropriate anesthetics or analgesics, establishing humane endpoints, and ensuring proper housing and care dergipark.org.tr.
Beyond the Three Rs, a critical ethical component is the cost-benefit analysis, which is legally mandated in some jurisdictions like the UK nih.gov. Research proposals must be rigorously evaluated by ethical committees to weigh the potential scientific knowledge to be gained against the harm that may be inflicted upon the animals nih.govdergipark.org.trnews-medical.net. Researchers must provide a strong justification for why the use of animal models is necessary and how the potential benefits outweigh the ethical costs of animal suffering srce.hrnews-medical.net. This entire process operates under the assumption that animals are sentient beings whose welfare must be a primary consideration in any scientific endeavor dergipark.org.trnews-medical.net.
Table 1: The Three Rs (3Rs) in Pre-clinical Research
| Principle | Description | Application in Oxilofrine Research |
|---|---|---|
| Replacement | Using non-animal methods instead of animal studies. | Utilizing in-vitro cell assays or computational toxicology to screen for effects before considering animal models. |
| Reduction | Using the minimum number of animals required for valid results. | Employing robust statistical design and power analysis to optimize group sizes in animal studies. |
| Refinement | Minimizing animal pain, suffering, and distress. | Establishing humane endpoints, providing environmental enrichment, and using the least invasive procedures possible. |
Research into Adulteration in Non-Regulated Products: Methodologies and Challenges
A significant area of research on this compound focuses on its presence as an adulterant in non-regulated products like dietary supplements. This research is critical for consumer protection and regulatory enforcement nih.gov.
Methodologies: The primary methodology for detecting and quantifying oxilofrine in supplements is based on advanced analytical chemistry techniques. A validated method frequently cited in research is ultra-high performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-QToF-MS) researchgate.nettruthinadvertising.org. This approach allows for both the identification of oxilofrine by comparing it to a reference standard and the precise measurement of its quantity in a given product researchgate.nettruthinadvertising.org. The process involves:
Sample Preparation: Extracting the compound from the complex matrix of the supplement (e.g., powders, capsules).
Chromatographic Separation: Using a liquid chromatograph to separate oxilofrine from other ingredients in the supplement.
Mass Spectrometric Detection: Using a mass spectrometer to identify the compound based on its unique mass-to-charge ratio and fragmentation patterns truthinadvertising.orgusp.org.
Challenges: Research in this area faces several significant challenges:
Complexity of Supply Chains: The global and often opaque nature of supplement manufacturing makes it difficult to trace the source of adulteration researchgate.netwur.nlbdschapters.com.
Innovative Adulteration: Manufacturers of illicit products may use "designer" analogs or substances that have not been previously characterized, making them difficult to detect with targeted methods that look for known compounds usp.org.
Lack of Standardization: There is a need for greater validation, harmonization, and standardization of non-targeted analytical methods that can screen for a broad range of potential unknown adulterants researchgate.netwur.nlbdschapters.comwur.nl.
Complex Matrices: Supplements often contain a wide variety of botanical and chemical ingredients, which can interfere with the detection of specific adulterants, making the analysis more difficult usp.org.
Regulatory Gaps: A lack of stringent pre-market approval for dietary supplements in some regions means that adulterated products can reach the market before regulatory bodies can detect them nih.govnih.gov. This reactive, rather than proactive, approach places a heavy burden on post-market surveillance and research nih.gov.
Table 2: Methodologies for Detecting Oxilofrine Adulteration
| Technique | Abbreviation | Purpose |
|---|---|---|
| Ultra-High Performance Liquid Chromatography | UHPLC | Separates oxilofrine from other components in a sample. |
| Quadrupole Time-of-Flight Mass Spectrometry | QToF-MS | Identifies and quantifies oxilofrine based on its mass. |
Broader Ethical Principles in Psychopharmacology Research
Should research on this compound ever move into the clinical psychopharmacological realm, it would be subject to a set of well-established ethical principles that govern all research involving human participants. These principles are designed to protect the rights and welfare of research subjects nih.gov.
Respect for Persons and Autonomy: This principle asserts that individuals are autonomous agents who have the right to make their own decisions about participating in research. This is operationalized through the process of informed consent, where potential participants are given comprehensive information about the study's purpose, procedures, potential risks, and benefits before they agree to enroll nih.govpsychiatryonline.org.
Beneficence and Non-Maleficence: These principles, often considered together, dictate that research should aim to maximize potential benefits while minimizing potential harm (the "do no harm" principle) nih.govpsychiatrictimes.com. For a stimulant like oxilofrine, a rigorous risk-benefit analysis is crucial psychiatryonline.org. Researchers and ethics committees must carefully weigh the potential for scientific discovery against the physiological and psychological risks to participants oup.com.
Justice: The principle of justice requires that the benefits and burdens of research are distributed fairly nih.govpsychiatrictimes.com. It addresses the selection of research participants, ensuring that no particular group (e.g., economically disadvantaged or vulnerable populations) is unfairly burdened with the risks of research, while another group reaps its benefits oup.com.
In the context of psychopharmacology, these principles take on special significance. Issues such as the decisional capacity of potential participants with mental health conditions, the ethical use of placebos, and the potential for financial compensation to act as undue coercion are all critical considerations that must be carefully managed within a robust ethical framework oup.comnih.gov.
Future Directions in Oxilofrine Hydrochloride Research
Deeper Elucidation of Intracellular Signaling Pathways Beyond Canonical Adrenergic Systems
Oxilofrine hydrochloride is known to exert its effects by acting as an agonist at adrenergic receptors, which are G protein-coupled receptors (GPCRs). Conventionally, this activation leads to downstream signaling through G proteins and the generation of second messengers like cAMP. However, the contemporary understanding of GPCR signaling has evolved beyond this linear model, introducing concepts like biased agonism and signaling pathway cross-talk.
Future research should focus on whether this compound can act as a "biased agonist." This phenomenon occurs when a ligand binds to a receptor and preferentially activates one downstream signaling pathway over another, such as favoring the β-arrestin pathway instead of the G-protein-dependent pathway. youtube.comresearchgate.net Activation of the β-arrestin pathway can regulate receptor desensitization and internalization, and also initiate distinct signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway. youtube.comnih.gov Investigating such possibilities could reveal that this compound's physiological effects are more complex than previously understood, potentially leading to the development of new drugs with more selective therapeutic actions and fewer side effects. youtube.comnih.gov
Furthermore, it is postulated that Oxilofrine may act as a sigma-1 receptor agonist due to its structural similarities to other agonists of this receptor. wikipedia.org Research into non-adrenergic and non-cholinergic neurotransmission has also revealed complex signaling networks. nih.gov Exploring these alternative pathways is a critical frontier.
Key Research Questions:
Does this compound exhibit biased agonism at different adrenergic receptor subtypes?
Can this compound activate non-canonical signaling pathways such as the ERK1/2 or other MAPK pathways independently of G-protein activation?
Are there interactions or "cross-talk" between adrenergic receptor signaling initiated by this compound and other cellular signaling systems?
Comprehensive Investigation of Stereoisomer-Specific Pharmacodynamics and Pharmacokinetics in Pre-clinical Models
This compound is a chiral molecule, meaning it exists as different stereoisomers (enantiomers and diastereomers). It is often used as a racemic mixture, containing multiple isomers. However, it is a well-established principle in pharmacology that different stereoisomers of a drug can have vastly different pharmacodynamic (what the drug does to the body) and pharmacokinetic (what the body does to the drug) properties. nih.gov
The differential effects of stereoisomers for the structurally related compound ephedrine (B3423809) have been documented, showing that different isomers possess varying potencies in producing physiological effects like increased locomotor activity. nih.gov For sympathomimetic agents in general, pharmacokinetic profiles—including absorption, distribution, metabolism, and excretion—can be influenced by their chemical structure and lipophilicity. nih.govderangedphysiology.com
Therefore, a critical future direction is the separate investigation of each stereoisomer of Oxilofrine. This would involve preclinical studies to determine if one isomer is more potent or has a more desirable therapeutic effect than others. It is possible that one isomer is responsible for the therapeutic activity while another contributes primarily to adverse effects.
| Pharmacological Aspect | Rationale for Stereoisomer-Specific Investigation | Potential Impact |
|---|---|---|
| Pharmacodynamics (Receptor Affinity & Efficacy) | Biological receptors are chiral, leading to stereospecific interactions. One isomer (the eutomer) may bind with much higher affinity and/or efficacy than another (the distomer). | Identification of the most therapeutically active isomer; potential for drugs with higher potency and fewer off-target effects. |
| Pharmacokinetics (ADME) | Metabolic enzymes and transporters can exhibit stereoselectivity, leading to different rates of absorption, distribution, metabolism, and excretion for each isomer. | Improved understanding of drug disposition, half-life, and potential for drug-drug interactions for each isomer. |
Design and Synthesis of Novel Derivatives with Enhanced Selectivity or Modulated Activity
Building on a deeper understanding of Oxilofrine's structure-activity relationships (SAR) and stereoisomer-specific properties, the rational design and synthesis of novel derivatives represents a promising avenue for research. The goal of such medicinal chemistry efforts would be to create new chemical entities with improved pharmacological profiles. nih.gov
One key objective is to enhance receptor selectivity. Oxilofrine acts on both α- and β-adrenergic receptors. wikipedia.org Designing derivatives that are highly selective for a specific receptor subtype (e.g., β1-adrenergic receptors in the heart vs. β2-adrenergic receptors in the lungs) could lead to more targeted therapies with a reduced risk of side effects. nottingham.ac.uk For sympathomimetic amines, structural modifications to the aromatic ring or the amine substituent can significantly alter receptor binding and selectivity. wikipedia.org
Another goal is to modulate activity, potentially creating derivatives that are biased agonists. As discussed in section 7.1, a biased agonist could selectively activate therapeutic signaling pathways while avoiding those that cause adverse effects. nih.govelifesciences.org This approach could lead to the development of safer and more effective medications based on the Oxilofrine scaffold.
Development of Ultra-Sensitive and High-Throughput Analytical Techniques for Research
Advancements in the pharmacological understanding of this compound rely on the availability of robust analytical methods to detect and quantify the compound and its metabolites in biological matrices. Current methods include high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and ultra-high performance liquid chromatography-quadrupole time of flight-mass spectrometry (UHPLC-QToF-MS). nih.govnih.gov
While these techniques are powerful, future research demands the development of even more advanced analytical technologies with specific capabilities:
Stereospecificity: The ability to separate and quantify individual stereoisomers of Oxilofrine is crucial for the pharmacokinetic and pharmacodynamic studies outlined in section 7.2. Chiral chromatography methods will be essential. The separation of related drug isomers has been a focus of forensic toxicology. preprints.org
Ultra-Sensitivity: To study drug concentrations at the receptor level or in microdialysis samples, methods with extremely low limits of detection (LOD) and quantification (LOQ) are required. Techniques coupling hydrophilic interaction liquid chromatography (HILIC) with tandem mass spectrometry have shown promise for achieving low ng/mL detection limits for related compounds. researchgate.net
High-Throughput: To screen novel derivatives (section 7.3) or to analyze large numbers of samples from preclinical studies, high-throughput methods are necessary to increase efficiency and reduce costs.
| Analytical Technique | Reported Application/Capability for Oxilofrine or Related Compounds | Reference |
|---|---|---|
| HPLC with Electrochemical Detection | Detection in human plasma and urine with a detection limit of 1 ng/ml in plasma. | nih.gov |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Used for comparison with HPLC methods and for chromatographic separation of isomers like hydroxy-pseudoephedrine. | nih.govwada-ama.org |
| UHPLC-QToF-MS | Validated for the identification and quantification of oxilofrine in dietary supplements. | nih.gov |
| Hydrophilic Interaction Liquid Chromatography (HILIC) with MS/MS | Developed for simultaneous detection of etilefrine (B194583) and oxilofrine in equine plasma and urine with LOQ of 0.1 ng/mL in plasma. | researchgate.net |
Advanced Computational Modeling and In Silico Studies for Receptor Interactions and Drug Design
In silico approaches, which utilize computer simulations, are indispensable tools in modern drug discovery and can greatly accelerate future research on this compound. nih.gov These computational methods can provide insights into how Oxilofrine and its derivatives interact with their receptor targets at a molecular level.
Molecular Docking: This technique can predict the preferred binding orientation of Oxilofrine's stereoisomers within the binding pocket of different adrenergic receptor subtypes. researchgate.net This can help explain why one isomer might be more potent than another and guide the design of new derivatives with enhanced affinity and selectivity. pnas.orgosti.gov
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic movements of the receptor-ligand complex over time. nih.govsimtk.org This can reveal crucial information about the stability of the interaction and how ligand binding induces the conformational changes in the receptor that are necessary for signal transduction. These simulations can help researchers understand the mechanisms of agonism and biased agonism. nih.gov
Homology Modeling: For receptor subtypes where an experimental crystal structure is not available, homology modeling can be used to build a predictive 3D model based on the structures of related receptors. frontiersin.org These models can then be used for docking and MD studies to investigate ligand interactions.
By integrating these computational approaches, researchers can build predictive models that rationalize structure-activity relationships, prioritize the synthesis of novel derivatives with the highest potential for success, and generate testable hypotheses for further experimental validation. researchgate.netmdpi.com
Q & A
Q. What validated analytical methods are recommended for identifying and quantifying oxilofrine hydrochloride in biological matrices?
A hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC-MS/MS) method has been validated for detecting oxilofrine in equine plasma and urine . Key steps include:
- Sample Preparation : Use protein precipitation with acetonitrile for plasma and enzymatic hydrolysis for urine to isolate analytes.
- Chromatography : Employ a HILIC column (e.g., Acquity BEH Amide) with a mobile phase of ammonium formate buffer and acetonitrile.
- Mass Spectrometry : Optimize ionization parameters (e.g., ESI+ mode) and monitor transitions for oxilofrine (e.g., m/z 212.1 → 167.0).
- Validation : Assess linearity (0.1–100 ng/mL), precision (CV <15%), and recovery (>80%) to ensure reproducibility .
Q. How can researchers ensure the structural identity and purity of this compound in synthetic batches?
- Structural Confirmation : Use nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to verify molecular structure .
- Purity Assessment : Perform reverse-phase HPLC with UV detection (e.g., 220 nm) and compare retention times against certified reference materials (CRMs) .
- Impurity Profiling : Conduct forced degradation studies (acid/base hydrolysis, oxidation) to identify potential byproducts .
Q. What are the primary pharmacological mechanisms of this compound?
Oxilofrine acts as a β3-adrenergic receptor agonist, increasing lipolysis and thermogenesis. In cardiovascular contexts, it stimulates α1-adrenergic receptors, elevating blood pressure via vasoconstriction . Key experimental models include:
- In Vitro : Receptor-binding assays using transfected HEK293 cells .
- In Vivo : Rodent models of orthostatic hypotension to assess pressor effects .
Advanced Research Questions
Q. How can discrepancies in reported pharmacokinetic data for this compound be resolved?
Contradictions in half-life (e.g., 2–6 hours in humans vs. 1–3 hours in rodents) may arise from:
- Species-Specific Metabolism : Compare cytochrome P450 (CYP) enzyme activity across models using liver microsomal assays .
- Dose-Dependent Nonlinearity : Conduct dose-ranging studies to identify saturation thresholds in clearance pathways .
- Matrix Effects : Validate extraction efficiency in plasma vs. urine to rule out analyte binding interference .
Q. What methodological considerations are critical when developing novel formulations of this compound for preclinical testing?
- Excipient Compatibility : Screen for interactions using differential scanning calorimetry (DSC) and Fourier-transform infrared spectroscopy (FTIR) .
- Stability Testing : Store formulations under ICH guidelines (25°C/60% RH) and monitor degradation via stability-indicating HPLC methods .
- Bioavailability Optimization : Use lipid-based nanoemulsions or solid dispersions to enhance solubility in low-pH environments .
Q. How should researchers address ethical and regulatory challenges in studying this compound, given its presence in adulterated supplements?
- Ethical Design : Include disclaimers in human studies about potential contamination risks from over-the-counter supplements .
- Regulatory Compliance : Align with World Anti-Doping Agency (WADA) guidelines for banned substance analysis and reporting .
- Public Health Advocacy : Publish open-access datasets on adulteration rates to support stricter labeling regulations .
Methodological Frameworks
Q. What experimental designs are optimal for comparing oxilofrine’s metabolic effects across species?
- Cross-Species Pharmacokinetics : Use parallel-group designs with matched dosing (mg/kg) in rodents, canines, and primates. Collect serial blood samples for LC-MS/MS analysis .
- Tissue Distribution Studies : Employ radiolabeled [¹⁴C]-oxilofrine and autoradiography to quantify organ-specific uptake .
Q. How can in vitro-to-in vivo extrapolation (IVIVE) be improved for this compound?
- Physiologically Based Pharmacokinetic (PBPK) Modeling : Integrate in vitro hepatic clearance data with organ blood flow parameters .
- Microfluidic Organ-on-a-Chip : Simulate human vascular responses to oxilofrine using endothelialized microchannels .
Data Reporting Standards
Q. What guidelines should be followed when publishing this compound research to ensure reproducibility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
